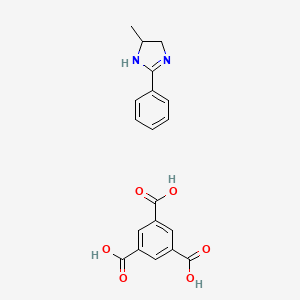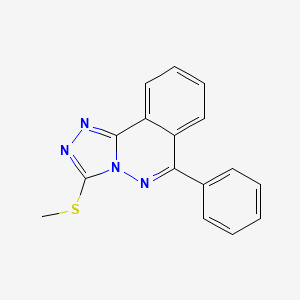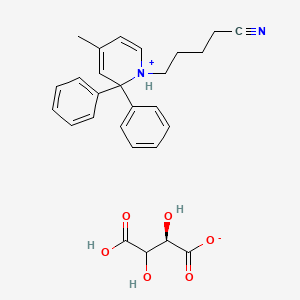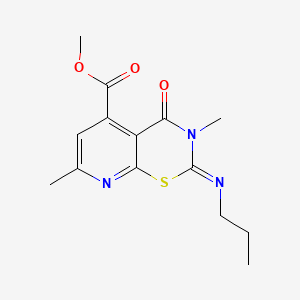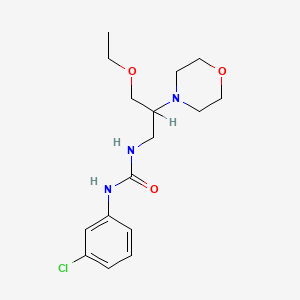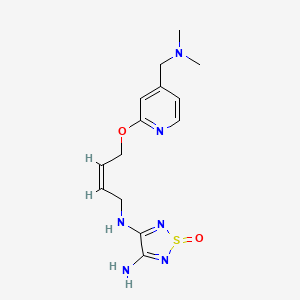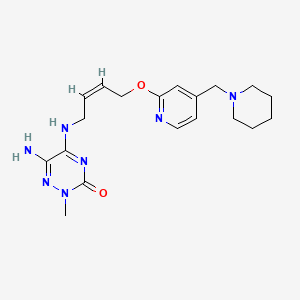
6-(2-Aminopropyl)indole, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Aminopropyl)indole, (S)-, also known as 6-API, is an indole derivative that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole ring substituted with a 2-aminopropyl group at the 6-position. It was first identified in the designer drug market by a laboratory in the Czech Republic in July 2016 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminopropyl)indole typically involves the reaction of indole with 2-bromo-1-phenylpropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for 6-(2-Aminopropyl)indole are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Aminopropyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole ring, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
6-(2-Aminopropyl)indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-(2-Aminopropyl)indole involves its interaction with monoamine transporters, including those for dopamine, norepinephrine, and serotonin. This interaction leads to the release of these neurotransmitters, which can result in various physiological and psychological effects. The compound’s ability to inhibit monoamine oxidase A (MAO-A) further enhances its effects by preventing the breakdown of monoamines .
Comparaison Avec Des Composés Similaires
6-(2-Aminopropyl)indole is structurally similar to other indole derivatives such as 5-(2-Aminopropyl)indole (5-IT) and alpha-methyltryptamine (αMT). it is unique in its specific substitution pattern and its distinct pharmacological profile. While 5-IT is known for its stimulant effects and potential for abuse, 6-(2-Aminopropyl)indole has a different balance of monoamine release, making it less prone to abuse but with a higher risk of serotonin toxicity .
List of Similar Compounds
- 5-(2-Aminopropyl)indole (5-IT)
- Alpha-methyltryptamine (αMT)
- 3-(2-Aminopropyl)indole
- 4-(2-Aminopropyl)indole
- 7-(2-Aminopropyl)indole
Propriétés
Numéro CAS |
1089719-75-4 |
|---|---|
Formule moléculaire |
C11H14N2 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
(2S)-1-(1H-indol-6-yl)propan-2-amine |
InChI |
InChI=1S/C11H14N2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8,13H,6,12H2,1H3/t8-/m0/s1 |
Clé InChI |
QCFIFKAOUKPFPU-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](CC1=CC2=C(C=C1)C=CN2)N |
SMILES canonique |
CC(CC1=CC2=C(C=C1)C=CN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12716006.png)

